2-Benzoyloxyphenyltrimethylammonium bromide
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Overview
Description
2-Benzoyloxyphenyltrimethylammonium bromide is a quaternary ammonium compound with a benzoyloxy group attached to the phenyl ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyloxyphenyltrimethylammonium bromide typically involves the reaction of benzoyl chloride with phenyltrimethylammonium bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the mixture in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of photochemical reactors can also enhance the efficiency of the synthesis by providing uniform irradiation and reducing the reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyloxyphenyltrimethylammonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyltrimethylammonium compounds, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Benzoyloxyphenyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Benzoyloxyphenyltrimethylammonium bromide involves its interaction with molecular targets through ionic and covalent bonding. The benzoyloxy group can participate in hydrogen bonding and π-π interactions, while the quaternary ammonium group can form ionic bonds with negatively charged species. These interactions enable the compound to modulate various biochemical pathways and exert its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Phenyltrimethylammonium bromide
- Benzyltrimethylammonium bromide
- Tetrabutylammonium bromide
Uniqueness
2-Benzoyloxyphenyltrimethylammonium bromide is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity. This makes it more versatile in certain chemical reactions compared to its analogs, such as phenyltrimethylammonium bromide and benzyltrimethylammonium bromide .
Properties
CAS No. |
64048-37-9 |
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Molecular Formula |
C16H18BrNO2 |
Molecular Weight |
336.22 g/mol |
IUPAC Name |
(2-benzoyloxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C16H18NO2.BrH/c1-17(2,3)14-11-7-8-12-15(14)19-16(18)13-9-5-4-6-10-13;/h4-12H,1-3H3;1H/q+1;/p-1 |
InChI Key |
WZLOCUGJPMVLCX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1OC(=O)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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